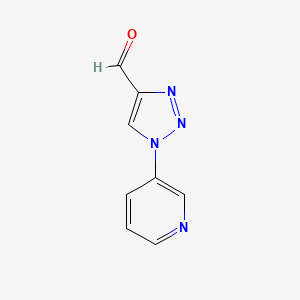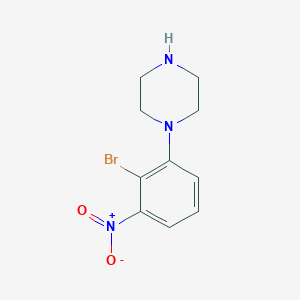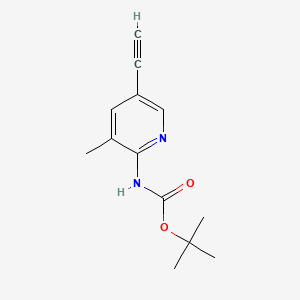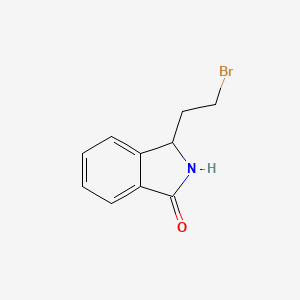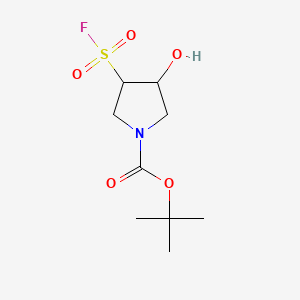
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a fluorosulfonyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine precursor with tert-butyl chloroformate to introduce the tert-butyl ester group. The fluorosulfonyl group can be introduced via a sulfonylation reaction using fluorosulfonyl chloride under controlled conditions. The hydroxyl group is typically introduced through a hydroxylation reaction using appropriate reagents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The fluorosulfonyl group can be reduced to a sulfonyl group.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfonyl derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- Tert-butyl 3-(fluorosulfonyl)-4-hydroxypiperidine-1-carboxylate
Comparison: Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both a fluorosulfonyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds, making it valuable for specific applications in drug design and material science .
Properties
Molecular Formula |
C9H16FNO5S |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
tert-butyl 3-fluorosulfonyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16FNO5S/c1-9(2,3)16-8(13)11-4-6(12)7(5-11)17(10,14)15/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
OGGVMWCKJSGCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
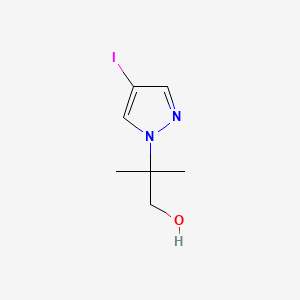
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)
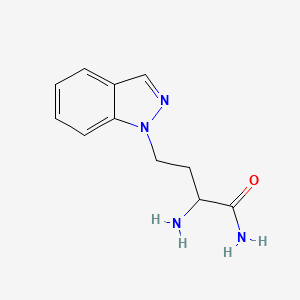
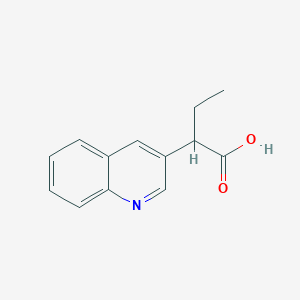
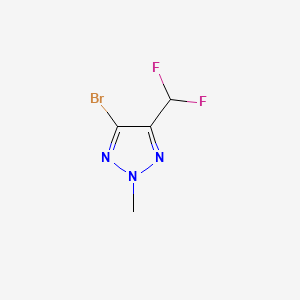
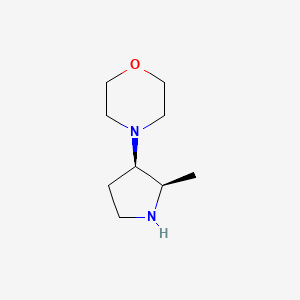
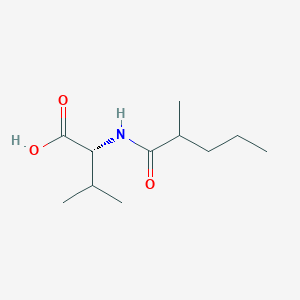
![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
